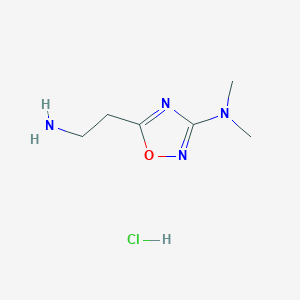
5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The structure of this compound suggests potential biological activity, which could be explored for various applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives has been reported in several studies. For instance, 2-amino- and 2-hydrazino-5-(pyridyl)-1,3,4-oxadiazoles were prepared by reacting 2-chloro derivatives with amines or hydrazines . Similarly, 5-amino-, 5-N-alkylamino-, and 5-N,N-dialkylamino-3-perfluoroheptyl-1,2,4-oxadiazoles were synthesized with good yields through ammonolysis or aminolysis of 3-perfluoroheptyl-5-trichloromethyl-1,2,4-oxadiazole . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been characterized using various techniques. For example, the crystal structure of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined by X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-interactions . These findings provide insights into the potential molecular interactions and stability of the compound of interest.
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives undergo various chemical reactions. The oxidation of thiomethyl-oxadiazole derivatives to sulfinylmethyl and sulfonylmethyl-oxadiazoles using dimethyldioxirane has been demonstrated . Additionally, the reaction of 2-dimethylamino-thiazole derivatives with primary and secondary amines leads to the substitution of a chlorine atom by an amino group . These reactions highlight the reactivity of the oxadiazole ring and its substituents, which could be relevant for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their substituents. For instance, the diuretic profile of a compound with a 1,2,4-oxadiazol-3-amine unit was found to be similar to that of amiloride, a known diuretic . The absorption spectra of fluorinated aminooxadiazoles have also been reported, indicating the impact of fluorination on the optical properties of these compounds . These studies suggest that the physical and chemical properties of "5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride" could be explored for potential pharmacological applications.
Applications De Recherche Scientifique
Presence and Metabolism of Heterocyclic Amines
- Studies have shown that heterocyclic amines (HCAs), carcinogenic compounds formed during the cooking of meat, are present in the urine of individuals consuming cooked meats. These findings indicate human exposure to HCAs through diet and the potential for these compounds to contribute to carcinogenesis (Ushiyama et al., 1991; Sinha et al., 2000).
Dietary Intake and Risk Assessment
- Dietary assessments of HCAs suggest that intake levels vary significantly among individuals, based on dietary habits, including the consumption of meats cooked at high temperatures (Rohrmann & Becker, 2002; Cross et al., 2005).
Biomonitoring and Human Exposure
- Biomonitoring studies have developed methods to detect and quantify HCAs in human biological samples, offering insights into the extent of exposure and potential metabolic pathways involved in their bioactivation and detoxification (Stillwell et al., 1999; Turteltaub et al., 1999).
Genetic Variability and Cancer Risk
- Research indicates that genetic variations in enzymes metabolizing HCAs, such as CYP1A2 and NAT2, may influence individual susceptibility to cancer risks associated with HCA exposure (Koutros et al., 2009).
Exposure in Special Populations
- Studies have also explored HCA presence in specific populations, such as dialysis patients, revealing that these carcinogenic compounds can be detected in dialysis fluid, suggesting internal exposure (Yanagisawa et al., 1986).
Propriétés
IUPAC Name |
5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.ClH/c1-10(2)6-8-5(3-4-7)11-9-6;/h3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGPFYDHSPSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)







![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)


![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

